Cas no 2228697-62-7 (2-(1-methyl-1H-pyrazol-3-yl)propanal)

2-(1-Methyl-1H-pyrazol-3-yl)propanal is a versatile aldehyde derivative featuring a pyrazole core with a methyl substituent at the 1-position. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde group, which facilitates further functionalization, such as condensation or nucleophilic addition reactions. The pyrazole moiety contributes to its potential utility in pharmaceutical and agrochemical applications, where heterocyclic frameworks are often sought after. Its structural features make it a valuable intermediate for the development of biologically active molecules. The compound exhibits moderate stability under standard conditions, allowing for straightforward handling in laboratory settings. Care should be taken to avoid prolonged exposure to air or moisture to prevent degradation.
2-(1-methyl-1H-pyrazol-3-yl)propanal structure
2228697-62-7 structure
Product Name:2-(1-methyl-1H-pyrazol-3-yl)propanal
CAS No:2228697-62-7
MF:C7H10N2O
MW:138.167101383209
CID:6437618
PubChem ID:165980029
Update Time:2025-11-06

2-(1-methyl-1H-pyrazol-3-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methyl-1H-pyrazol-3-yl)propanal
    • 1H-Pyrazole-3-acetaldehyde, α,1-dimethyl-
    • Inchi: 1S/C7H10N2O/c1-6(5-10)7-3-4-9(2)8-7/h3-6H,1-2H3
    • InChI Key: MHBGXERQODNEEC-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC(C(C)C=O)=N1

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 237.6±15.0 °C(Predicted)
  • pka: 1.86±0.10(Predicted)

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Additional information on 2-(1-methyl-1H-pyrazol-3-yl)propanal

Introduction to 2-(1-methyl-1H-pyrazol-3-yl)propanal (CAS No. 2228697-62-7) and Its Emerging Applications in Chemical Biology

2-(1-methyl-1H-pyrazol-3-yl)propanal, identified by the chemical abstracts service number 2228697-62-7, is a heterocyclic aldehyde that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological applications, ranging from antiviral to anti-inflammatory effects. The presence of both an aldehyde group and a methyl-substituted pyrazole ring makes this molecule a versatile scaffold for further derivatization and exploration in drug discovery.

The aldehyde functionality in 2-(1-methyl-1H-pyrazol-3-yl)propanal serves as a reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes. These reactions are pivotal in synthesizing more complex molecules, such as Schiff bases and imines, which are known to exhibit enhanced biological activity. The methyl-substituted pyrazole ring contributes to the compound's stability and bioavailability, making it an attractive candidate for medicinal chemistry investigations.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, modifications of the pyrazole core have been shown to modulate enzyme activity and receptor binding, leading to promising results in preclinical trials. The structure-activity relationship (SAR) of compounds like 2-(1-methyl-1H-pyrazol-3-yl)propanal has been extensively studied to identify key pharmacophores responsible for their biological effects. This has paved the way for rational drug design approaches, where specific structural features can be optimized to enhance efficacy and minimize side effects.

In the realm of chemical biology, 2-(1-methyl-1H-pyrazol-3-yl)propanal has been explored for its potential role in modulating metabolic pathways. The pyrazole moiety is known to interact with various biological targets, including kinases and transcription factors, which are critical in regulating cellular processes. Furthermore, the aldehyde group can participate in post-translational modifications, such as protein glycation, which is implicated in aging-related diseases. These findings suggest that this compound may have therapeutic implications in conditions like diabetes and neurodegenerative disorders.

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)propanal involves multi-step organic reactions that highlight the intersection of organic chemistry and medicinal chemistry. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also enable the introduction of diverse functional groups, expanding its utility in drug development.

One of the most compelling aspects of 2-(1-methyl-1H-pyrazol-3-yl)propanal is its potential as a building block for more complex molecules. By leveraging its reactive sites, chemists can design derivatives with tailored properties for specific therapeutic applications. For example, incorporating additional heterocycles or aromatic systems can enhance binding affinity to biological targets or improve pharmacokinetic profiles. Such innovations underscore the importance of fundamental research in understanding the structural basis of biological activity.

The pharmacological profile of 2-(1-methyl-1H-pyrazol-3-yl)propanal has been evaluated through both in vitro and in vivo studies. Initial experiments have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory potential. Additionally, preliminary toxicity assays indicate that the compound is well-tolerated at moderate doses, making it a promising candidate for further clinical development. These findings align with broader trends in drug discovery, where natural product-inspired scaffolds are being repurposed for new therapeutic uses.

The future directions for research on 2-(1-methyl-1H-pyrazol-3-yl)propanal include exploring its interactions with other biological molecules and assessing its potential in combination therapies. By understanding how this compound interacts with cellular machinery at a molecular level, researchers can uncover new mechanisms of action and identify synergistic effects with other drugs. Such insights are crucial for developing multifaceted treatment strategies that address complex diseases.

In conclusion,2-(1-methyl-1H-pyrazol-3-yl)propanal (CAS No. 2228697-62-7) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for investigating disease mechanisms and developing novel therapeutic agents. As research continues to uncover new applications for this molecule,2-(1-methyl-1H-pyrazol)-3 -yl]propanal is poised to play an important role in advancing our understanding of human health and disease.

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